REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[CH:14]=[CH:15][CH:16]=[C:7]([C:8]=23)[S:6]1(=[O:18])=[O:17].C(N(CC)CC)C.[F:26][C:27]1[CH:32]=[CH:31][C:30]([N:33]2[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]2)=[CH:29][CH:28]=1>C1(C)C=CC=CC=1>[F:26][C:27]1[CH:28]=[CH:29][C:30]([N:33]2[CH2:38][CH2:37][N:36]([CH2:2][CH2:3][CH2:4][N:5]3[C:9]4[CH:10]=[CH:11][CH:12]=[C:13]5[CH:14]=[CH:15][CH:16]=[C:7]([C:8]=45)[S:6]3(=[O:18])=[O:17])[CH2:35][CH2:34]2)=[CH:31][CH:32]=1
|
Name
|
2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
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Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1S(C=2C3=C1C=CC=C3C=CC2)(=O)=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1CCNCC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
20.C
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 15 hours at this temperature
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
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Type
|
WASH
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Details
|
washed with toluene (2×50 cc)
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Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by flash-chromatography on a silica column
|
Type
|
CUSTOM
|
Details
|
under a current of argon at medium pressure (0.1-1.5 bar) with ethyl acetate as eluant, and recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1CCN(CC1)CCCN1S(C=2C3=C1C=CC=C3C=CC2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |